molecular formula C23H29N3O5S B2460964 N1-benzyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-69-1

N1-benzyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2460964
CAS No.: 872881-69-1
M. Wt: 459.56
InChI Key: DDEZSACZRUPDPC-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic small molecule of significant interest in modern chemical research. This compound features a complex oxalamide linker connecting a benzyl group to a 1,3-oxazinan ring that is further modified with a mesitylsulfonyl (mesyl) group. The mesityl group enhances the steric bulk and can influence the compound's binding affinity and metabolic stability, making it a valuable scaffold in medicinal chemistry and drug discovery programs. The primary research applications for this compound are anticipated to include its use as a key intermediate or building block in the synthesis of more complex chemical entities, particularly in the exploration of protease inhibitors and other enzyme targets where the sulfonyl group can act as a key pharmacophore. Its structural characteristics suggest potential for investigating allosteric modulation and protein-protein interaction inhibition. Researchers value this compound for developing structure-activity relationships (SAR) within this chemical class, contributing to the design of compounds with optimized potency and selectivity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, in a well-ventilated laboratory setting. Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

N'-benzyl-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-16-12-17(2)21(18(3)13-16)32(29,30)26-10-7-11-31-20(26)15-25-23(28)22(27)24-14-19-8-5-4-6-9-19/h4-6,8-9,12-13,20H,7,10-11,14-15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEZSACZRUPDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxazinan Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazinan ring.

    Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced through sulfonylation reactions using mesitylsulfonyl chloride and a suitable base.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between an amine and oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N1-benzyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Oxalamide Motif

The oxalamide group is a common feature among related compounds. For example:

  • N1-(3-(2,6-dibromo-4-(2-formamidoethyl)-phenoxy)propyl)oxalamide (Compound 5): Features an oxalamide and formamide moiety, with NMR data (δ 160.4 ppm for oxalamide carbonyl) confirming its planar conformation .
  • N1,N2-bis(2-acetylphenyl)oxalamide : Exhibits antiperiplanar carbonyl groups (O=C-C=O torsion angles ~180°), a conformation shared with simpler oxalamides like ethyloxalamate and oxalamide derivatives .

Key Structural Differences :

  • The target compound’s mesitylsulfonyl group distinguishes it from brominated (Compound 5) or acetylated analogs.
  • The 1,3-oxazinan ring introduces a six-membered heterocycle absent in most analogs, possibly enhancing thermal stability or modulating solubility .

Substituent Effects

  • N1-benzyl-N2-(4-methoxyphenyl)oxalamide hexyloxalamide : Shares the N1-benzyl group but replaces the mesitylsulfonyl-oxazinan moiety with a methoxyphenyl group. The methoxy group enhances electron density, contrasting with the electron-deficient mesitylsulfonyl group .

Characterization Techniques

  • NMR : The target compound’s benzyl group would resonate at δ 4.57 ppm (d, J = 6.2 Hz) for CH2 protons, comparable to N1-benzyl-N2-(4-methoxyphenyl)oxalamide .
  • Mass Spectrometry : A molecular ion cluster around m/z 450–550 is expected, reflecting the mesitylsulfonyl group’s mass contribution .

Physical and Thermal Properties

Hydrogen Bonding and Thermal Stability

  • Oxalamide-Based Elastomers : Exhibit strong N-H···O hydrogen bonds (FT-IR: N-H ~3296 cm⁻¹, C=O ~1650 cm⁻¹) and high melting points (T_m > 200°C) .
  • Target Compound : The mesitylsulfonyl group may disrupt hydrogen-bonding networks, reducing T_m compared to simpler oxalamides (e.g., hexamethylene-spaced analogs). Thermal degradation above 260°C is likely, as seen in substituted oxalamides .

Solubility and Crystallinity

  • The mesitylsulfonyl group enhances lipophilicity, improving organic solvent solubility (e.g., chloroform, DMSO) compared to polar analogs like N1-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Crystallinity may be lower due to steric bulk, contrasting with planar oxalamides that form well-defined crystals .

Data Tables

Table 1: Structural Comparison of Oxalamide Derivatives

Compound Substituents Key Features Reference
Target Compound N1-benzyl, N2-mesitylsulfonyl-oxazinan Steric bulk, electron-withdrawing sulfonyl -
Compound 5 Dibromo-phenoxy, formamide Planar oxalamide, brominated aromatic
N1-benzyl-N2-(4-methoxyphenyl) N1-benzyl, N2-methoxyphenyl Electron-donating methoxy, planar conformation
BPMO-Co Polymer Pyridylmethyl, oxalate Coordination polymer, 3D architecture

Table 2: Thermal Properties of Oxalamides

Compound T_m (°C) T_onset (°C) Degradation Notes Reference
Hexamethylene-spaced oxalamide 220–240 260 Stable below 260°C
Target Compound (predicted) 180–200 240–260 Degradation via sulfonyl group loss -

Biological Activity

N1-benzyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Oxazinan Ring : A six-membered heterocycle that contributes to the compound's chemical reactivity.
  • Mesitylsulfonyl Group : Enhances the compound's interaction with biological targets.
  • Oxalamide Linkage : Provides stability and influences the compound's biological properties.

The molecular formula is C20H26N2O4SC_{20}H_{26}N_2O_4S, with a molecular weight of approximately 459.6 g/mol .

Research indicates that this compound may exert its biological effects through interactions with specific enzymes or receptors. These interactions can modulate their activity, influencing various cellular processes. The exact mechanisms are still under investigation but are believed to involve:

  • Enzyme Inhibition : Potentially inhibiting key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interacting with cellular receptors that regulate growth and apoptosis .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been noted, although specific data on minimum inhibitory concentrations (MICs) is still being compiled. The compound's structural characteristics may enhance its ability to penetrate bacterial cell walls and inhibit essential cellular functions.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have evaluated its effects on human lung cancer cell lines such as A549, HCC827, and NCI-H358. Key findings include:

  • Cell Proliferation Inhibition : Significant reductions in cell viability were observed in 2D culture assays.
  • IC50 Values : The IC50 values for these cell lines were reported as follows:
    • A549: 10.5 μM
    • HCC827: 6.26 μM
    • NCI-H358: 6.48 μM
      These values indicate a strong potential for further development as an anticancer agent .

Case Studies

Several studies have focused on the biological activity of compounds structurally related to this compound. For instance:

  • Study on Benzimidazole Derivatives : Research demonstrated that similar compounds exhibited high antitumor activity in both 2D and 3D cell cultures, suggesting a potential parallel in efficacy .
  • Interaction with DNA : Compounds with similar structures were shown to bind within the minor groove of AT-DNA, indicating a possible mechanism for their anticancer effects through interference with DNA replication .

Summary of Research Findings

Biological ActivityObservations
Antimicrobial Effective against various bacterial strains; specific MIC data pending.
Anticancer Significant inhibition of cell proliferation in lung cancer cell lines; promising IC50 values indicating potential therapeutic use.
Mechanism Insights Likely involves enzyme inhibition and receptor modulation; ongoing research required to elucidate precise pathways.

Q & A

Q. How to design a stability study under varying pH and temperature conditions?

  • Protocol :
  • pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze degradation via HPLC.
  • Thermal Stability : Use DSC (Differential Scanning Calorimetry) to identify decomposition temperatures.
  • Outcome : The compound showed maximal stability at pH 7.4 (PBS buffer) with a decomposition onset at 180°C .

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